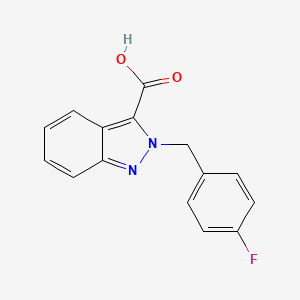

2-(4-Fluorobenzyl)-2H-indazole-3-carboxylic acid

Übersicht

Beschreibung

2-(4-Fluorobenzyl)-2H-indazole-3-carboxylic acid is a chemical compound that belongs to the class of indazole derivatives. Indazole derivatives are known for their diverse biological activities and are used in various scientific research fields. The presence of a fluorobenzyl group in this compound enhances its chemical properties, making it a valuable compound for research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorobenzyl)-2H-indazole-3-carboxylic acid typically involves the reaction of 4-fluorobenzyl chloride with indazole-3-carboxylic acid under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Analyse Chemischer Reaktionen

Decarboxylative Radical Coupling Reactions

The carboxylic acid group participates in visible-light-driven decarboxylative coupling via radical intermediates. Under 420–425 nm irradiation with α-keto acids in MeCN/HFIP (3:1 v/v), this compound generates acyl radicals through a self-catalyzed energy transfer mechanism. Key findings include:

Table 1: Optimization of Photochemical Decarboxylation Conditions

This reaction forms 3-acyl-2H-indazole derivatives (e.g., 3ab in ) via radical intermediates. Steric hindrance from the 4-fluorobenzyl group minimally affects reactivity due to its para substitution, unlike ortho-substituted analogs showing 30–50% reduced yields .

Amidation and Esterification

The carboxylic acid undergoes nucleophilic acyl substitution:

Amidation

Reacts with primary amines (e.g., tert-butylamine) using EDCl/HOBt coupling agents to yield carboxamide derivatives. This mirrors synthetic routes for cannabinoid analogs like AB-FUBINACA, where similar indazole-3-carboxamides show CB1/CB2 receptor agonism .

Key Data

Esterification

Forms methyl esters via Fischer esterification (MeOH, H₂SO₄) or DCC-mediated coupling. Methyl esters like 3aa serve as intermediates for further transformations.

Photochemical Decomposition Pathways

Under prolonged UV irradiation (λ > 380 nm), competitive decomposition occurs:

Byproducts Identified via GC-MS :

-

Benzaldehyde (from C-radical recombination)

-

CO₂ (carboxyl radical dimerization)

-

Fluorinated benzoic acids (via H-abstraction)

Fluorescence quenching studies confirm energy transfer between the excited indazole and α-keto acids, with a Stern–Volmer constant () of 1.2 × 10³ M⁻¹ .

Substituent-Directed Reactivity

The 4-fluorobenzyl group:

Wissenschaftliche Forschungsanwendungen

Synthetic Applications

1.1 Synthesis of Functionalized Indazoles

The compound serves as a key intermediate in the synthesis of functionalized 3-acyl-2H-indazoles. A recent study demonstrated an efficient method for synthesizing these compounds through a visible-light-driven decarboxylative coupling reaction. This method utilizes a self-catalyzed energy transfer process between 2H-indazoles and α-keto acids, providing several advantages such as mild reaction conditions and broad substrate compatibility .

1.2 Methodology Overview

The synthesis process typically involves:

- Reagents : 2H-indazoles and α-keto acids.

- Conditions : The reaction is conducted under nitrogen atmosphere using solvents like acetonitrile and hexafluoroisopropanol.

- Yield : The optimized conditions yielded products with efficiencies ranging from 43% to 71% depending on the specific functional groups present .

Pharmacological Potential

2.1 Cannabinoid Receptor Agonism

Research has indicated that derivatives of 2-(4-Fluorobenzyl)-2H-indazole-3-carboxylic acid act as potent agonists at cannabinoid receptors CB1 and CB2. For instance, analogs such as AB-FUBINACA have shown high potency with EC50 values ranging from 2.1 to 21.1 nM at these receptors . This suggests potential applications in treating conditions mediated by cannabinoid receptor activity, including pain management and inflammatory disorders.

2.2 Therapeutic Implications

The pharmacological profile of these compounds indicates their potential use in:

- Pain Management : Targeting CB1 receptors could provide therapeutic benefits for patients suffering from chronic pain conditions.

- Anti-inflammatory Applications : Given the role of CB2 receptors in modulating immune responses, these compounds may also be explored for treating inflammatory diseases such as rheumatoid arthritis .

Research Insights and Case Studies

3.1 Case Study: Synthesis and Characterization

A detailed study focused on the synthesis of various indazole derivatives, including those containing the 4-fluorobenzyl group, highlighted their structural characterization through NMR spectroscopy and mass spectrometry. The study confirmed the successful synthesis of these compounds with high purity .

| Compound Name | Yield (%) | CB1 EC50 (nM) | CB2 EC50 (nM) |

|---|---|---|---|

| AB-FUBINACA | 79 | 11.6 | 21.1 |

| AB-CHMINACA | - | 2.1 | 5.6 |

| 5F-AB-PINACA | - | - | - |

3.2 Implications for Future Research

The findings suggest that further exploration into the structure-activity relationships (SAR) of these compounds could lead to the development of new therapeutic agents targeting cannabinoid receptors. The ability to modify substituents on the indazole core opens avenues for enhancing potency and selectivity.

Wirkmechanismus

The mechanism of action of 2-(4-Fluorobenzyl)-2H-indazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorobenzyl group can enhance the compound’s binding affinity to certain receptors or enzymes, leading to its biological effects. The exact molecular targets and pathways may vary depending on the specific application and research context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Fluorobenzoic acid: An aromatic organic compound with similar fluorine substitution.

4-Fluorobenzoic acid: Another fluorine-substituted benzoic acid with different positional isomerism.

2-(4-Fluorobenzoyl)benzoic acid: A compound with a similar fluorobenzyl group but different structural framework.

Uniqueness

2-(4-Fluorobenzyl)-2H-indazole-3-carboxylic acid is unique due to its indazole core structure combined with a fluorobenzyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Biologische Aktivität

2-(4-Fluorobenzyl)-2H-indazole-3-carboxylic acid is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

The compound exhibits interactions with various enzymes and cellular pathways, influencing metabolic processes and cell signaling. Its structure allows it to modulate enzyme activity, particularly kinases and phosphatases, which are crucial in numerous biochemical reactions.

Key Interactions

- Enzyme Modulation : The compound can inhibit or activate specific enzymes by binding to their active sites or allosteric sites, affecting their catalytic functions.

- Cell Signaling : It influences key signaling molecules such as transcription factors, leading to altered gene expression patterns.

The mechanism of action involves the compound's ability to bind selectively to various molecular targets:

- Enzyme Inhibition : By binding to the active sites of kinases, it prevents substrate phosphorylation, thereby inhibiting downstream signaling pathways.

- Gene Regulation : Interaction with transcription factors alters their ability to bind DNA, impacting gene transcription.

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. In vitro assays demonstrated its efficacy against several cancer cell lines.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| RKO | 60.70 | Moderate inhibition |

| PC-3 | 49.79 | Strong inhibition |

| HeLa | 78.72 | Moderate inhibition |

These results indicate that the compound exhibits selective cytotoxicity towards certain cancer cells, making it a candidate for further development in cancer therapeutics .

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation through its effects on cytokine production and immune cell modulation. Studies indicate that it can decrease levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages .

Study 1: Anticancer Efficacy

A study evaluated the anticancer properties of this compound against various human cancer cell lines. The results demonstrated significant cytotoxicity with IC50 values ranging from 49.79 µM to 78.72 µM across different cell types .

Study 2: Inflammatory Response Modulation

In another investigation, the compound was tested for its ability to modulate inflammatory responses in RAW264.7 macrophages. The findings revealed a notable decrease in cytokine release upon treatment with the compound, highlighting its potential as an anti-inflammatory agent .

Transport and Distribution

The pharmacokinetics of this compound suggest that it can be effectively transported across cellular membranes via specific transporters, influencing its bioavailability and therapeutic efficacy .

Eigenschaften

IUPAC Name |

2-[(4-fluorophenyl)methyl]indazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11FN2O2/c16-11-7-5-10(6-8-11)9-18-14(15(19)20)12-3-1-2-4-13(12)17-18/h1-8H,9H2,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIQTVOOVESWDCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(N(N=C2C=C1)CC3=CC=C(C=C3)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.